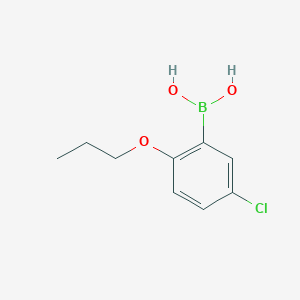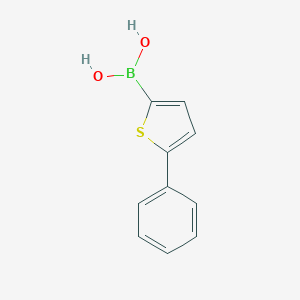
5-Phenylthiophene-2-boronic acid
Übersicht
Beschreibung
5-Phenylthiophene-2-boronic acid is a boronic acid derivative that is closely related to various boron-containing compounds studied for their unique chemical properties and applications. While the provided papers do not directly discuss 5-phenylthiophene-2-boronic acid, they do provide insights into the behavior of phenyl boronic acids and thiophene boronic acid derivatives, which can be extrapolated to understand the properties and potential applications of 5-phenylthiophene-2-boronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves borylation reactions or coupling reactions such as the Suzuki-Miyaura coupling. For instance, the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction is described, which could be relevant to the synthesis of 5-phenylthiophene-2-boronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The boron atom can form chelates with diols, as seen in the structural studies of organoboron compounds . The molecular structure of 5-phenylthiophene-2-boronic acid would likely allow for similar chelation due to the boronic acid moiety.
Chemical Reactions Analysis
Phenyl boronic acids are known to participate in various chemical reactions, including catalytic processes and the formation of adducts with diols. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . Similarly, 5-phenylthiophene-2-boronic acid could potentially be involved in such reactions due to the reactivity of the boronic acid group.
Physical and Chemical Properties Analysis
Boronic acids typically exhibit unique physical and chemical properties, such as the ability to form reversible covalent bonds with diols, which is useful for saccharide recognition . The physical properties of boronic acid derivatives can be influenced by substituents on the phenyl ring, as demonstrated by the modulation of optical properties in phenyl boronic acid-grafted polymers . The presence of a thiophene ring in 5-phenylthiophene-2-boronic acid would contribute to its electronic properties, potentially affecting its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Polymeric Lewis Acids 5-Phenylthiophene-2-boronic acid contributes to the creation of main-chain organoborane polymeric Lewis acids, showcasing unique fluorescent sensing properties. These polymers exhibit varied luminescence based on different substituents attached to boron, and their application in sensing Lewis basic substrates is notable (Sundararaman et al., 2005).
Suzuki-Miyaura Coupling The compound is integral in the Suzuki-Miyaura coupling process, particularly in the synthesis of 5-arylthiophene-2-carboxaldehydes. This highlights its role in the preparation of complex organic molecules and derivatives (Hergert et al., 2018).
Fluorescent Chemosensors Boronic acid derivatives, including 5-Phenylthiophene-2-boronic acid, are essential in the development of fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, which are critical in disease diagnosis and treatment (Huang et al., 2012).
Optical Modulation This chemical plays a role in the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. Its application here is crucial for the development of saccharide recognition technologies (Mu et al., 2012).
Urease Inhibition and Antibacterial Activity Derivatives of 5-Phenylthiophene-2-boronic acid, such as 5-aryl-thiophene sulfonamide, have shown significant urease inhibition activity and antibacterial properties. This highlights its potential application in medical research and pharmaceuticals (Noreen et al., 2017).
Insecticides and Acaricides The compound is utilized in the synthesis of insecticides and acaricides, particularly in the development of phenyl thiophen-2-yl triazoles. This application signifies its importance in agricultural chemistry (Cudworth et al., 2007).
DNA Modification 5-Phenylthiophene-2-boronic acid aids in the postsynthetic modification of oligonucleotides, demonstrating its potential in gene therapy and molecular biology research (Steinmeyer & Wagenknecht, 2018).
Wirkmechanismus
Target of Action
5-Phenyl-2-thienylboronic Acid, also known as (5-phenylthiophen-2-yl)boronic Acid or 5-Phenylthiophene-2-boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, the 5-Phenyl-2-thienylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron reagent (5-Phenyl-2-thienylboronic Acid) transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon–carbon bonds . The use of 5-Phenyl-2-thienylboronic Acid in this reaction can lead to the formation of various organic compounds . The downstream effects of this pathway depend on the specific organic groups involved in the reaction .
Pharmacokinetics
As an organoboron compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions under which it is used .
Result of Action
The primary result of the action of 5-Phenyl-2-thienylboronic Acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Safety and Hazards
When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .
Zukünftige Richtungen
The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .
Eigenschaften
IUPAC Name |
(5-phenylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379983 | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-2-boronic acid | |
CAS RN |
306934-95-2 | |
| Record name | (5-Phenylthien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

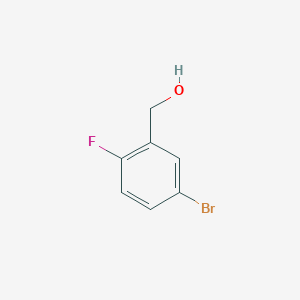

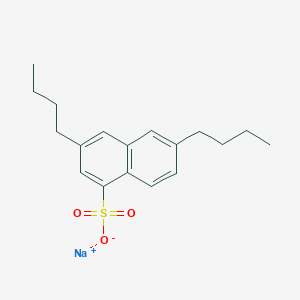
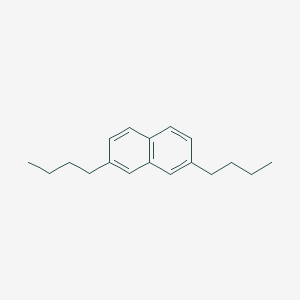

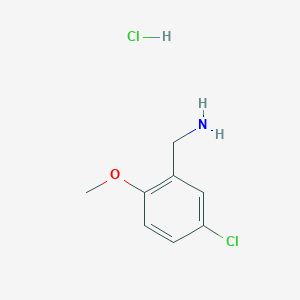


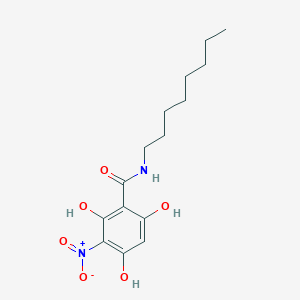
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
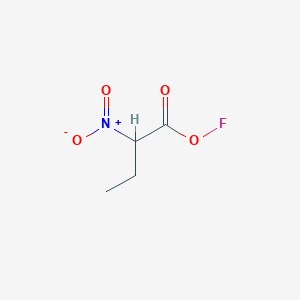
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
